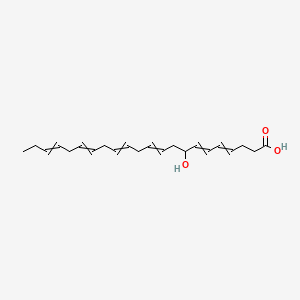
8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid is a hydroxylated derivative of docosahexaenoic acid, a long-chain polyunsaturated fatty acid. This compound is characterized by the presence of a hydroxyl group at the 8th carbon position and six double bonds at the 4th, 6th, 10th, 13th, 16th, and 19th positions. It is a metabolite of docosahexaenoic acid and plays a significant role in various biological processes .
Wirkmechanismus
Target of Action
8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid, also known as 8-HDoHE, is a metabolite It is known to play a significant role in the body’s metabolic processes .
Mode of Action
It is known to be involved in the body’s metabolic processes . It is a hydroxydocosahexaenoic acid that consists of 4Z,6E,10Z,13Z,16Z,19Z-docosahexaenoic acid bearing an additional 8-hydroxy substituent .
Biochemical Pathways
8-HDoHE is involved in various biochemical pathways due to its role as a metabolite . It is a part of the body’s metabolic processes, contributing to the transport of acyl-groups from the cytoplasm into the mitochondria . This process facilitates the production of fatty acids in cells, which are essential in cell membrane structure .
Pharmacokinetics
As a metabolite, it is likely to be involved in various metabolic processes in the body .
Result of Action
It is known to play a significant role in the body’s metabolic processes .
Action Environment
As a metabolite, its action is likely to be influenced by various factors related to the body’s metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases or cytochrome P450 enzymes, which introduce the hydroxyl group at the desired position under mild conditions. Chemical hydroxylation, on the other hand, may involve the use of reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. The use of bioreactors and immobilized enzymes can enhance the yield and purity of the product. Chemical synthesis methods may also be employed, but they often require more stringent conditions and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the double bonds.
Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts
Major Products:
Oxidation: Formation of 8-oxodocosa-4,6,10,13,16,19-hexaenoic acid.
Reduction: Formation of 8-hydroxydocosanoic acid.
Substitution: Formation of 8-substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of hydroxylated polyunsaturated fatty acids.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of nutraceuticals and functional foods
Vergleich Mit ähnlichen Verbindungen
Docosahexaenoic Acid (DHA): The parent compound, which lacks the hydroxyl group at the 8th position.
7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic Acid: A similar compound with the hydroxyl group at the 7th position.
17(S)-Hydroxydocosa-4,6,10,13,16,19-hexaenoic Acid: Another hydroxylated derivative with the hydroxyl group at the 17th position .
Uniqueness: 8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
90780-54-4 |
|---|---|
Molekularformel |
C22H32O3 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
(4E,6E,10Z,13Z,16Z,19Z)-8-hydroxydocosa-4,6,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-21(23)19-16-13-14-17-20-22(24)25/h3-4,6-7,9-10,12-16,19,21,23H,2,5,8,11,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,14-13+,15-12-,19-16+ |
InChI-Schlüssel |
ZHBVYDMSPDDAKE-KSOSSLAQSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCC(C=CC=CCCC(=O)O)O |
Isomerische SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CC(/C=C/C=C/CCC(=O)O)O |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC(C=CC=CCCC(=O)O)O |
Synonyme |
8-hydroxy Docosahexaenoic Acid; (±)8-HDoHE |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


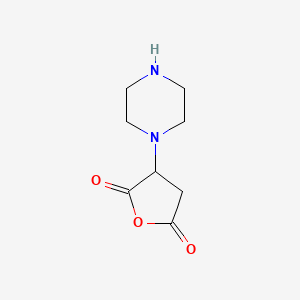

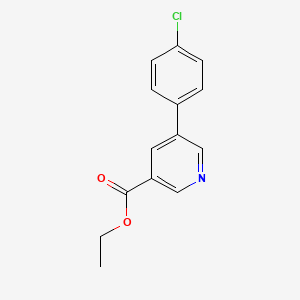
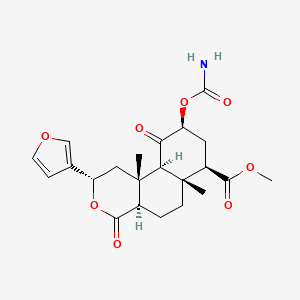
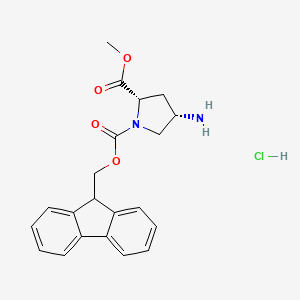
![11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole](/img/structure/B593858.png)
![1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid](/img/structure/B593859.png)
![B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid](/img/structure/B593862.png)
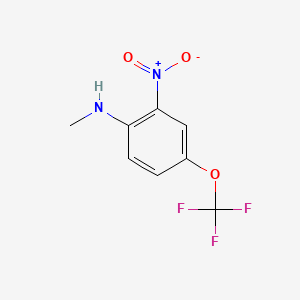
![3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide](/img/structure/B593867.png)
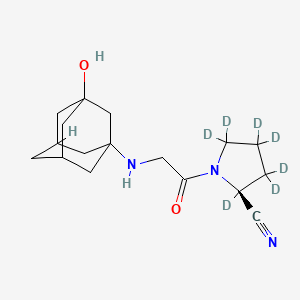
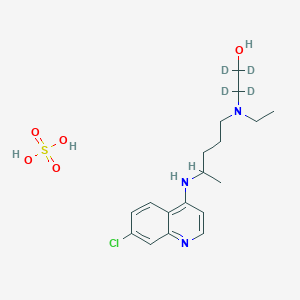
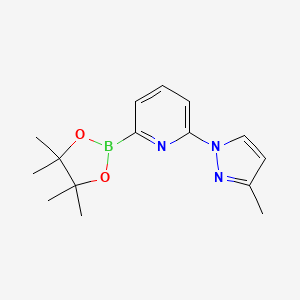
![6H-Thiazolo[4,5-g][1,4]benzoxazine(9CI)](/img/new.no-structure.jpg)
